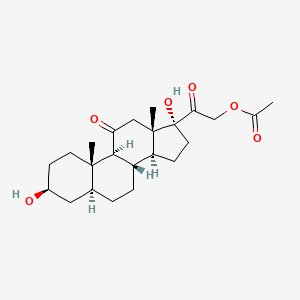

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate

Description

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate is a synthetic steroid compound It belongs to the class of pregnane steroids, which are derivatives of the naturally occurring steroid, pregnane

Properties

CAS No. |

1856-12-8 |

|---|---|

Molecular Formula |

C23H34O6 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[2-[(3S,5S,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-17,20,25,28H,4-12H2,1-3H3/t14-,15-,16-,17-,20+,21-,22-,23-/m0/s1 |

InChI Key |

MULICLCRGFYQJF-IOMBSTRLSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes hydroxylation reactions to introduce hydroxyl groups at specific positions on the steroid backbone. The final step involves the acetylation of the hydroxyl group at the 21st position to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Hydrolysis of the 21-Acetate Group

The acetate group at position 21 undergoes hydrolysis under basic or enzymatic conditions, yielding the free 21-hydroxyl derivative.

This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Oxidation at Position 11

The 11-keto group participates in redox reactions, particularly under enzymatic control:

The 11-keto group’s redox sensitivity links this compound to corticosteroid biosynthesis pathways.

Phosphorylation at Position 21

The 21-hydroxyl group (post-hydrolysis) can be phosphorylated to enhance water solubility:

Phosphorylation is pivotal for developing prodrugs with improved pharmacokinetics.

Esterification at Position 3β-Hydroxyl

The 3β-hydroxyl group reacts with acylating agents to form esters:

| Acylating Agent | Product | Stability |

|---|---|---|

| Acetic anhydride (pyridine, RT) | 3β-Acetate | Labile under basic conditions . |

| Benzoyl chloride (CH₂Cl₂, 0°C) | 3β-Benzoyl ester | Enhanced lipophilicity for membrane studies . |

These modifications alter the compound’s polarity and bioavailability.

Glycosylation at Position 17

The 17-hydroxyl group undergoes glycosylation for targeted delivery:

| Glycosyl Donor | Catalyst | Product |

|---|---|---|

| UDP-glucose | Glycosyltransferase (recombinant) | 17-β-D-Glucoside |

| Trichloroacetimidate (BF₃·Et₂O) | Lewis acid | 17-α-L-Rhamnoside |

Glycosylation enhances receptor specificity, as seen in related corticosteroids .

Cross-Conjugation at the 20-Ketone

The 20-ketone participates in conjugation reactions for fluorescent labeling:

These conjugates are valu

Scientific Research Applications

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other steroid compounds.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.

Industry: Used in the development of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The pathways involved may include anti-inflammatory and immunomodulatory pathways .

Comparison with Similar Compounds

Similar Compounds

- 3alpha,17alpha,21-Trihydroxy-5beta-Pregnane-11,20-dione

- 3alpha,21-Dihydroxy-5beta-Pregnane-11,20-dione

- 5alpha-Pregnane-3alpha,17alpha-diol-20-one

Uniqueness

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate is unique due to its specific hydroxylation pattern and acetate ester, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Consideration : Implement gas chromatography (GC) to monitor airborne concentrations during large-scale synthesis, adhering to OSHA permissible exposure limits .

How can researchers elucidate the compound’s interaction with glucocorticoid receptors?

Q. Advanced Research Focus

- Receptor Binding Assays : Use radioligand displacement (e.g., [<sup>3</sup>H]-dexamethasone) in cytosolic fractions from rat liver or lung tissue. Calculate IC50 values to compare affinity with cortisol .

- Transcriptional Activity : Transfect cells with a glucocorticoid response element (GRE)-luciferase reporter and measure dose-dependent activation .

- Molecular Docking : Model the 11β-hydroxyl and 21-acetate groups’ interactions with receptor ligand-binding domains (e.g., PDB ID 3CLD) .

What analytical methods are suitable for detecting degradation products during stability studies?

Q. Basic Research Focus

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor via HPLC-DAD for new peaks .

- Impurity Profiling : Compare against EP/USP monographs for corticosteroids (e.g., Hydrocortisone Acetate’s impurities: 6β-hydroxy or Δ<sup>4,6</sup>-diene derivatives) .

Advanced Consideration : Use HRMS/MS fragmentation to identify unknown degradants, focusing on neutral losses (e.g., H2O, CH3COOH) .

How to resolve contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

- Meta-Analysis : Aggregate data from PubMed/Scopus, noting variables like cell line (e.g., A549 vs. HEK293), assay type (IC50 vs. EC50), and solvent (DMSO vs. ethanol) .

- Dose-Response Validation : Replicate key studies using standardized protocols (e.g., OECD TG 455 for steroid receptor activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.